Comparative Binding Affinity for BRD4 Bromodomain 1 (BD1) Distinguishes 3,7-Dibromoisoquinoline from Potent Inhibitors
In a fluorescence anisotropy competition binding assay, 3,7-Dibromoisoquinoline exhibited a binding affinity (Ki) of 17,200 nM for the BRD4 BD1 domain [1]. In contrast, a known potent BET bromodomain probe, JQ1-FITC, demonstrates a much higher affinity for the same target, with a Kd,app of 58.7 nM in a fluorescence anisotropy assay . This represents a nearly 300-fold difference in potency. This data establishes that while 3,7-Dibromoisoquinoline engages the BRD4 BD1 domain, its affinity is in the micromolar range, making it a distinct, less potent ligand compared to optimized chemical probes like JQ1-FITC.
| Evidence Dimension | Binding Affinity (Ki/Kd) to BRD4 BD1 |
|---|---|
| Target Compound Data | Ki = 17,200 nM |
| Comparator Or Baseline | JQ1-FITC: Kd,app = 58.7 nM |
| Quantified Difference | 293-fold difference |
| Conditions | Fluorescence anisotropy competition binding assay (Target) vs. fluorescence anisotropy assay (Comparator) |
Why This Matters
This data is crucial for procuring the correct tool compound; it differentiates 3,7-Dibromoisoquinoline as a low-affinity binder versus high-affinity probes, guiding researchers to select the appropriate compound for their specific experimental purpose, such as fragment-based screening versus target engagement studies.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50148603: Ki = 1.72E+4 nM for BRD4 BD1 by fluorescence anisotropy competition binding assay. Retrieved from https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148603&google=BDBM50148603 View Source
